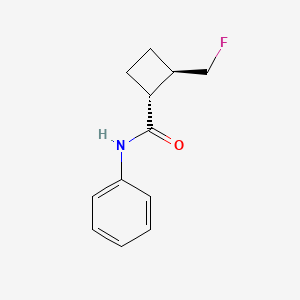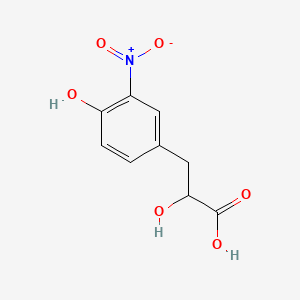![molecular formula C13H21ClN2O3 B13554883 Tert-butyl3-(chloromethyl)-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-8-carboxylate](/img/structure/B13554883.png)
Tert-butyl3-(chloromethyl)-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-8-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl3-(chloromethyl)-1-oxa-2,8-diazaspiro[45]dec-2-ene-8-carboxylate is a complex organic compound with a unique spirocyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl3-(chloromethyl)-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-8-carboxylate typically involves multiple steps. One common method involves the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal . The reaction conditions often require controlled temperatures and specific catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl3-(chloromethyl)-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-8-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chloromethyl group can yield various substituted derivatives.
Aplicaciones Científicas De Investigación
Tert-butyl3-(chloromethyl)-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-8-carboxylate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical compounds.
Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.
Material Science: It can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of Tert-butyl3-(chloromethyl)-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-8-carboxylate involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on target molecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- Tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
- Tert-butyl 2-(4-methoxyphenyl)-3-sulfanylidene-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate
- Tert-butyl 2-(3-methylphenyl)-3-sulfanylidene-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate
Uniqueness
Tert-butyl3-(chloromethyl)-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-8-carboxylate is unique due to its chloromethyl group, which provides additional reactivity compared to similar compounds. This makes it a versatile intermediate in organic synthesis and a valuable compound for various scientific research applications.
Propiedades
Fórmula molecular |
C13H21ClN2O3 |
|---|---|
Peso molecular |
288.77 g/mol |
Nombre IUPAC |
tert-butyl 3-(chloromethyl)-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-8-carboxylate |
InChI |
InChI=1S/C13H21ClN2O3/c1-12(2,3)18-11(17)16-6-4-13(5-7-16)8-10(9-14)15-19-13/h4-9H2,1-3H3 |
Clave InChI |
HXOYUWPTQULFIS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(=NO2)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[(1z)-3,3-Dimethylcyclohexylidene]methyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13554811.png)

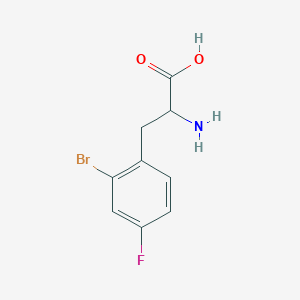
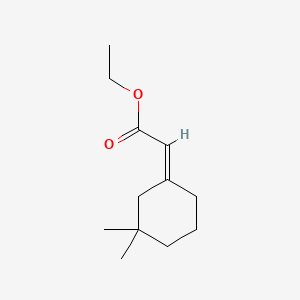
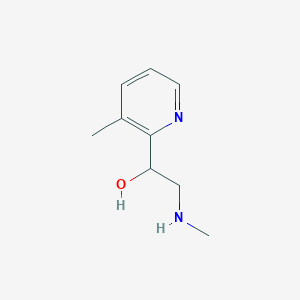
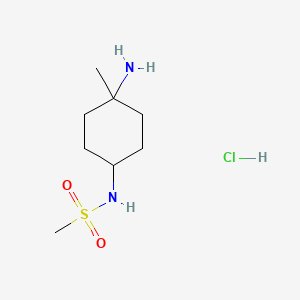
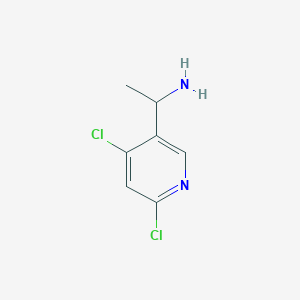
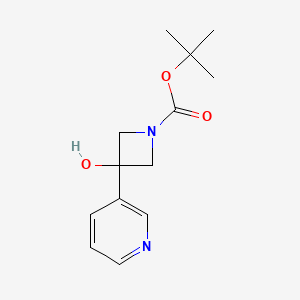
![1-(Aminomethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13554872.png)
